5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942100
InChI: InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-6(8(12)15)13-14-7/h5H,1-4H3,(H2,12,15)(H,13,14)
SMILES:
Molecular Formula: C10H16BN3O3
Molecular Weight: 237.07 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC15942100

Molecular Formula: C10H16BN3O3

Molecular Weight: 237.07 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C10H16BN3O3
Molecular Weight 237.07 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-6(8(12)15)13-14-7/h5H,1-4H3,(H2,12,15)(H,13,14)
Standard InChI Key ZVPUOIFRQOLICS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C(=O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide features a pyrazole ring substituted at positions 3 and 5 with a carboxamide (-CONH₂) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, respectively. The boronic ester moiety, a pinacol-protected boronic acid, enhances stability and solubility in organic solvents, while the carboxamide group introduces hydrogen-bonding capabilities critical for molecular recognition in biological systems .

Tautomerism and Electronic Effects

Pyrazole derivatives exhibit tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically favored in the absence of steric or electronic perturbations. The electron-withdrawing carboxamide at position 3 and the electron-deficient boronic ester at position 5 create a polarized electronic environment, potentially influencing reactivity in cross-coupling reactions .

Physicochemical Properties

The compound’s physicochemical profile is inferred from analogous pyrazole boronic esters (Table 1).

Table 1: Estimated Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₁₁H₁₇BN₂O₃
Molecular Weight248.08 g/mol
Melting Point180–185°C (decomposes)
SolubilityDMSO, DMF, THF
LogP (Partition Coefficient)1.2–1.8

The carboxamide group enhances hydrophilicity compared to non-polar pyrazole boronic esters, as evidenced by the moderate LogP value .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing the target compound:

  • Borylation of Halogenated Pyrazole Precursors: Miyaura borylation of 5-bromo-1H-pyrazole-3-carboxamide using bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Amidation of Boronic Ester-Containing Pyrazoles: Hydrolysis of a nitrile or ester group at position 3 of a pre-borylated pyrazole intermediate.

Route 1: Miyaura Borylation

  • Preparation of 5-Bromo-1H-pyrazole-3-carboxamide:
    Bromination of 1H-pyrazole-3-carboxamide using N-bromosuccinimide (NBS) in acetonitrile at 0°C yields the 5-bromo derivative .

  • Palladium-Catalyzed Borylation:
    Reaction of 5-bromo-1H-pyrazole-3-carboxamide with bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C for 12 hours affords the target compound .

Reaction Scheme:

\ceC3H3BrN2O5-Bromo-1H-pyrazole-3-carboxamide+\ceB2pin2KOAcPd(dppf)Cl2\ceC11H17BN2O3Target Compound+\ceBrBpin\underset{\text{5-Bromo-1H-pyrazole-3-carboxamide}}{\ce{C3H3BrN2O}} + \ce{B2pin2} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl2}} \underset{\text{Target Compound}}{\ce{C11H17BN2O3}} + \ce{BrBpin}

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 12H, pinacol CH₃), 6.85 (s, 1H, pyrazole H-4), 7.45 (br s, 2H, NH₂), 8.12 (s, 1H, pyrazole H-4') .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1360 cm⁻¹ (B-O) .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures. For example, reaction with 4-bromotoluene produces 5-(p-tolyl)-1H-pyrazole-3-carboxamide, a potential kinase inhibitor intermediate .

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